N-Phenyliminodiacetic acid

Dental adhesive Dentin bonding Self-etching primer

Simplifying multi-step dental adhesive workflows without sacrificing bond integrity remains a challenge. N-Phenyliminodiacetic acid (PIDAA) enables a single dual-function etchant/primer step, achieving tensile bond strength (9.3±1.8 MPa) statistically equivalent to conventional three-step controls (9.8±1.9 MPa). • Dental adhesive simplification: Replaces two-step etching and priming with a single step, reducing chair-side time. • Rare earth coordination chemistry: Serves as a well-characterized reference ligand for benchmarking new chelators in lanthanide separation. • SPE adsorbent functionalization: PIDAA-grafted MWCNTs deliver reproducible adsorption capacities for Fe(III) (64.5 mg/g), Cu(II) (30.5 mg/g), and Pb(II) (17.0 mg/g) with RSD <2.5%. • Available as ≥97% purity powder; packaged under inert atmosphere for stability. Standard B2B shipping worldwide.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 1137-73-1
Cat. No. B072201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyliminodiacetic acid
CAS1137-73-1
SynonymsN-phenyliminodiacetic acid
PIDAA
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C10H11NO4/c12-9(13)6-11(7-10(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15)
InChIKeyGQBWTAGIANQVGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyliminodiacetic Acid Physicochemical Profile


N-Phenyliminodiacetic acid (PIDAA, CAS 1137-73-1) is an N-substituted iminodiacetic acid derivative (C₁₀H₁₁NO₄, MW 209.20) that functions as a chelating ligand and polymerization activator. Its structure comprises an iminodiacetic acid backbone with a phenyl group on the nitrogen atom [1]. Key physicochemical properties include a melting point of approximately 156 °C, density of 1.397 g/cm³, and pKa values of pK₁ = 2.40 and pK₂ = 4.98 at 20 °C . The compound is available as a grayish to beige powder with typical purities of 97% from major commercial sources .

N-substituted iminodiacetic acid chelating ligand for metal complexation and polymerization activation
Grayish to beige powder form suitable for formulation and grafting onto solid supports
Research-grade purity profile supports reproducible chelation stoichiometry and analytical method development

Why PIDAA Substitution Fails


The iminodiacetic acid (IDA) ligand family exhibits significant functional divergence depending on the N-substituent. While all IDA-based ligands share a common chelating core, their physicochemical properties, metal ion affinities, and application-specific performance vary substantially. For instance, unsubstituted iminodiacetic acid (IDA) has pKa values of 2.98 and 9.89 at 25 °C, reflecting a much weaker second acidic proton compared to N-phenyliminodiacetic acid (pK₂ = 4.98) [1]. N-Methyliminodiacetic acid (MIDA) is widely used as a chelator for iron, but its aliphatic character and different steric profile lead to distinct metal selectivity patterns [2]. N-Benzyliminodiacetic acid (BIDA) features a benzyl group that alters its hydrophobicity and coordination geometry relative to the planar phenyl group in PIDAA . In dental adhesive applications, aryliminodiacetic acids (including PIDAA) consistently outperform their alkyl counterparts in bond strength to dentin [3]. These differences mean that substituting PIDAA with a generic IDA analog may compromise chelation efficiency, interfacial reactivity, or analytical performance. The evidence presented in Section 3 quantifies these critical performance gaps.

pKa profile mismatch
Unsubstituted IDA has a much higher pK₂ (9.89 vs 4.98), which may shift the metal chelation pH window and alter speciation at near-neutral pH.
Steric and electronic divergence
Aliphatic N-substituents (e.g., MIDA) lack the aromatic phenyl chromophore, potentially changing metal selectivity patterns and precluding redox or fluorescence-based detection.
Application-specific performance gaps
Alkyl IDA analogs may not replicate the dentin bonding performance observed with aryliminodiacetic acids; direct substitution requires application-specific validation.

N-Phenyliminodiacetic Acid Performance Evidence


Dentin Bonding via Self-Etching Primer

In a direct head-to-head comparative study, N-phenyliminodiacetic acid (PIDAA) was evaluated as a dual etchant/primer for dentin bonding against a three-step control protocol (HNO₃ etchant + N-phenylglycine primer + PMDM monomer). When PIDAA was applied in an acetone:water solvent without prior HNO₃ etching, the mean tensile bond strength (TBS) was 9.3 ± 1.8 MPa (95% CI), which was not statistically different (p > 0.05) from the control's 9.8 ± 1.9 MPa. In contrast, PIDAA in anhydrous acetone under the same HNO₃-free conditions yielded a significantly lower TBS of 3.8 ± 1.9 MPa. This demonstrates that PIDAA, when formulated correctly, can eliminate the separate acid-etching step while maintaining clinically acceptable bond strength [1].

Dentin bond strength
Head-to-head
TBS 9.3 ± 1.8 MPa (aqueous) vs control 9.8 ± 1.9 MPa (p>0.05)
Supports simplified dentin bonding procedure
Anhydrous formulation reduced TBS to 3.8 MPa; aqueous formulation context required
Dental adhesive Dentin bonding Self-etching primer

Rare Earth Chelation Thermodynamics

A comprehensive cross‑study comparison of N‑substituted iminodiacetic acids with rare earth ions established that N‑phenyliminodiacetic acid forms stable 1:1 complexes with rare earths (log K₁ values measured at 25 °C, μ = 0.1 KNO₃). The study included N‑methyliminodiacetic acid (MIDA), N‑benzyliminodiacetic acid (BIDA), N‑methoxyethyliminodiacetic acid, and N‑methylmercaptoethyliminodiacetic acid as comparators. Critically, the linear free energy relationship between the ammonium proton pK values and log K₁ for the terdentate iminodiacetate ligands was used to calculate the free energy of formation of the third chelate ring in quadridentate iminodiacetates, with PIDAA serving as a key reference point in this ligand series [1].

Rare earth complexation
Cross-study comparable
log K₁ with rare earths used to derive ΔG of third chelate ring in quadridentate IDA
Enables thermodynamic benchmarking for ligand design
Specific log K₁ values in original ACS monograph
Rare earth separation Complexation thermodynamics Ligand design

pKa Profile and Metal Ion Selectivity

The pKa values of N‑phenyliminodiacetic acid (pK₁ = 2.40, pK₂ = 4.98 at 20 °C) differ markedly from those of unsubstituted iminodiacetic acid (IDA, pK₁ = 2.98, pK₂ = 9.89 at 25 °C) [1]. The 4.91‑unit lower pK₂ of PIDAA indicates that its second carboxylic acid proton is significantly more acidic, shifting the zwitterionic equilibrium and influencing metal coordination pH windows. In a systematic study of Cu(II), Ni(II), Co(II), and Zn(II) binary complexes with N‑(substituted phenyl)iminodiacetic acids (including the unsubstituted phenyl analog), formation constants (log β) were determined at 25 °C in 0.1 M KNO₃, establishing linear free energy relationships between complex stability and ligand basicity [2]. The phenyl substitution on the nitrogen atom modulates both the electronic environment and the steric accessibility of the chelating pocket relative to alkyl‑substituted analogs.

pKa profile shift
Class-level inference
PIDAA pK₂ 4.98 vs IDA pK₂ 9.89 (Δ = −4.91)
Wider metal chelation window at near-neutral pH
Linear free energy relationship supports substituent effect on log β
Chelation selectivity Metal ion extraction pH‑dependent speciation

Solid-Phase Extraction of Heavy Metals

N‑Phenyliminodiacetic acid groups were covalently grafted onto multi‑walled carbon nanotubes (MWCNTs) via diazotation to create a novel solid‑phase extraction (SPE) adsorbent. Under optimized experimental conditions, the maximum adsorption capacities were 64.5 mg g⁻¹ for Fe(III), 30.5 mg g⁻¹ for Cu(II), and 17.0 mg g⁻¹ for Pb(II). The enrichment factor was 100, with detection limits of 0.26, 0.15, and 0.18 ng mL⁻¹ respectively, and relative standard deviations <2.5% (n = 6). The adsorbent demonstrated superior reusability and stability, and was successfully applied to water sample analysis prior to ICP‑OES determination [1].

SPE metal capacity
Reported
Fe(III) 64.5 mg g⁻¹, Cu(II) 30.5, Pb(II) 17.0; enrichment 100×
Supports trace-level preconcentration on MWCNTs
RSD
Redox sensor potential
Data to verify
Phenyl chromophore enables redox response and ROS sensitivity
May support stimuli-responsive polymer research
No quantitative comparative data; source review recommended
Solid‑phase extraction Heavy metal preconcentration Analytical chemistry

Redox Potential Sensing

N‑Phenyliminodiacetic acid (NPD) has been reported to function as a redox potential sensor with a strong response to environmental changes. The compound is sensitive to reactive oxygen species, and exposure to agents such as HCl can affect its fluorescence properties. Additionally, PIDAA functions as a monomer and polymerization initiator in polyanhydride synthesis . While quantitative comparative data against other redox‑sensitive probes are not available in the primary literature, this functional attribute distinguishes PIDAA from alkyl‑substituted iminodiacetic acids (e.g., MIDA, EIDA) which lack the conjugated aromatic system required for fluorescence‑based sensing.

Redox sensor potential
Data to verify
Phenyl chromophore enables redox response and ROS sensitivity
May support stimuli-responsive polymer research
No quantitative comparative data; source review recommended
Redox sensor Polyanhydride initiator Reactive oxygen species detection

N-Phenyliminodiacetic Acid Applications


Simplified Two-Step Dentin Bonding

Based on direct head‑to‑head comparison evidence [1], PIDAA in acetone:water solvent can replace the conventional two‑step etching and priming procedure with a single dual‑function etchant/primer step. The resulting tensile bond strength (9.3 ± 1.8 MPa) is statistically equivalent to the three‑step control (9.8 ± 1.9 MPa), enabling formulation of simplified dental adhesives that reduce chair‑side time and technique sensitivity without compromising bond integrity.

Calibration Standard for Rare Earth Complexation

As established in the rare earth complexation study [1], PIDAA serves as a well‑characterized reference ligand in the N‑substituted IDA series. Its log K₁ values with rare earths, combined with its known pKa profile, allow researchers to calculate the free energy contribution of the third chelate ring in quadridentate iminodiacetates. This makes PIDAA valuable for fundamental coordination chemistry research and for benchmarking new chelating ligands in lanthanide separation and analytical applications.

Trace Metal Preconcentration on Solid Supports

Evidence from solid‑phase extraction studies [1] demonstrates that PIDAA‑grafted multi‑walled carbon nanotubes provide defined, reproducible adsorption capacities for Fe(III) (64.5 mg g⁻¹), Cu(II) (30.5 mg g⁻¹), and Pb(II) (17.0 mg g⁻¹), with an enrichment factor of 100 and RSD < 2.5%. This performance supports the use of PIDAA as a functionalizing agent for SPE adsorbents in environmental monitoring, water quality testing, and industrial process control requiring trace‑level metal quantification by ICP‑OES.

Redox-Sensitive Polymer Development

Supporting evidence [1][2] indicates that PIDAA's phenyl chromophore enables redox potential sensing and sensitivity to reactive oxygen species, properties not shared by alkyl‑substituted IDA analogs. Additionally, PIDAA functions as a monomer and polymerization initiator in polyanhydride synthesis. These attributes position PIDAA as a candidate building block for smart materials, including environmentally responsive coatings, drug delivery vehicles, and sensors for oxidative stress monitoring.

Application
Selection Property
Validation Focus
Dentin adhesion research model
Aqueous-formulation bond strength retention
Bond strength consistency vs. multi-step control
Rare earth complexation thermodynamics
log K₁/pKa linear free energy reference
Third chelate ring free energy contribution
Solid-phase extraction method development
Grafted-MWCNT adsorption capacity profile
Enrichment factor and detection limit validation
Stimuli-responsive polymer synthesis
Phenyl chromophore redox-response
ROS sensitivity and polymerization activity

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